
1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane is an organic compound with the molecular formula C5H8ClF3O2 It is characterized by the presence of chlorine, fluorine, and methoxymethoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane typically involves the reaction of 1,2,2-trifluoro-3-(methoxymethoxy)propane with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under controlled conditions to ensure the selective chlorination of the desired position on the propane backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under specific temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and refrigerants.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to specific sites on target molecules. This can lead to the modulation of biochemical pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,2,2-trifluoroethane: Similar in structure but lacks the methoxymethoxy group.
2-Chloro-1,1,2-trifluoroethyl methyl ether: Contains a similar trifluoroethyl group but differs in the ether linkage.
1-Chloro-3,3,3-trifluoropropane: Similar backbone but different substitution pattern.
Uniqueness
1-Chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane is unique due to the presence of both chlorine and fluorine atoms along with the methoxymethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications.
Properties
CAS No. |
26073-32-5 |
|---|---|
Molecular Formula |
C5H8ClF3O2 |
Molecular Weight |
192.56 g/mol |
IUPAC Name |
1-chloro-1,2,2-trifluoro-3-(methoxymethoxy)propane |
InChI |
InChI=1S/C5H8ClF3O2/c1-10-3-11-2-5(8,9)4(6)7/h4H,2-3H2,1H3 |
InChI Key |
IAYZFTMSJDIGAJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


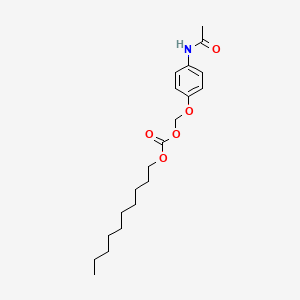
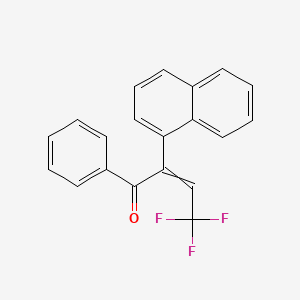
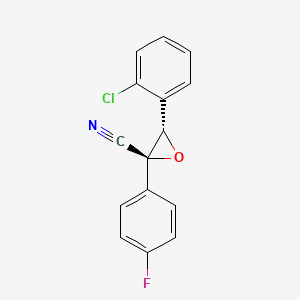
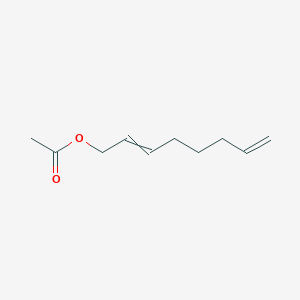
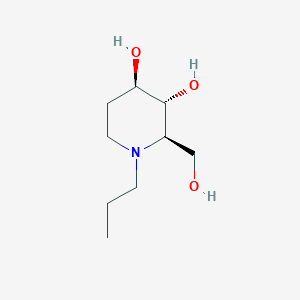
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)
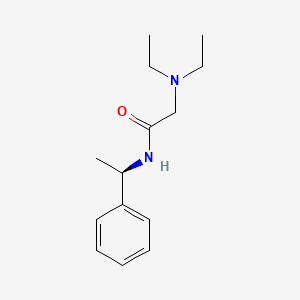
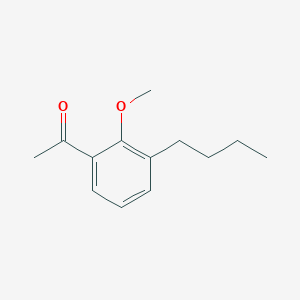
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
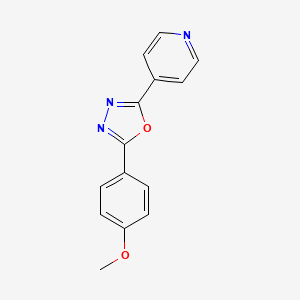
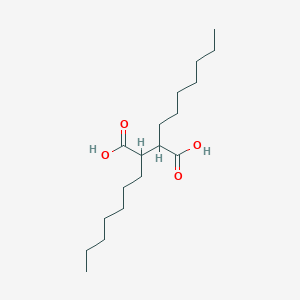
phosphane}](/img/structure/B14174517.png)
